(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H23NO5 and its molecular weight is 369.417. The purity is usually 95%.
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Scientific Research Applications
KCNQ2 Opener Activity
A study by Wu et al. (2004) explored the KCNQ2 opener activity of related compounds, identifying several potent openers, including a highly potent N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide. This compound demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, suggesting a potential application in neurological research and therapy (Wu et al., 2004).
Stearoyl-CoA Desaturase-1 Inhibition
Uto et al. (2009) reported on the optimization of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme implicated in metabolic disorders. This research highlights the chemical's potential in developing treatments for conditions related to abnormal lipid metabolism (Uto et al., 2009).
Synthesis and Rearrangement Studies
Several studies, including those by Stauss et al. (1972) and Yokoyama et al. (1985), have focused on the synthesis and rearrangement of similar compounds, providing valuable insights into the chemical behavior and potential applications in organic synthesis and chemical engineering (Stauss et al., 1972); (Yokoyama et al., 1985).
Antimicrobial Activity
Research by Shiba et al. (2010) involved reacting (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride with nucleophilic reagents containing nitrogen and sulfur, resulting in new acryloyl amides and heterocyclic systems. Some of these products showed moderate activities against antibacterial and antifungal agents, indicating potential applications in the development of new antimicrobial compounds (Shiba et al., 2010).
Polymer Science Applications
In the field of polymer science, Huang et al. (2005) studied the copolymerization of related compounds, contributing to our understanding of the reactivity of these chemicals in polymer formation. Such research can lead to the development of new materials with specific properties for industrial and biomedical applications (Huang et al., 2005).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-15-2-6-17(7-3-15)20(25-11-10-23)13-22-21(24)9-5-16-4-8-18-19(12-16)27-14-26-18/h2-9,12,20,23H,10-11,13-14H2,1H3,(H,22,24)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEFXOYPVRWHKF-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.